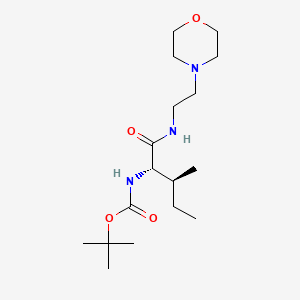
tert-Butyl ((2S,3S)-3-methyl-1-((2-morpholinoethyl)amino)-1-oxopentan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring and a carbamic acid ester group. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of 2-chloroethylamine hydrochloride with morpholine to form 2-(4-morpholinyl)ethylamine.
Coupling with a Carbamate: The next step involves the coupling of 2-(4-morpholinyl)ethylamine with a suitable carbamate derivative, such as tert-butyl carbamate, under basic conditions to form the desired carbamic acid ester.
Introduction of the Methyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamate derivatives.
科学研究应用
N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The morpholine ring and carbamate group play crucial roles in these interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- N-[(1S,2S)-2-Methyl-1-[[[2-(4-piperidinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester
- N-[(1S,2S)-2-Methyl-1-[[[2-(4-pyrrolidinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester
Uniqueness
N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
tert-Butyl ((2S,3S)-3-methyl-1-((2-morpholinoethyl)amino)-1-oxopentan-2-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. The unique structural features of this compound, including the presence of a morpholino group and a carbamate moiety, suggest promising interactions with biological systems, which could lead to various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H33N3O4, with a molecular weight of 343.5 g/mol. The compound features a tert-butyl group, a morpholinoethyl side chain, and a carbamate functional group, contributing to its reactivity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₃N₃O₄ |
| Molecular Weight | 343.5 g/mol |
| CAS Number | 1243259-11-1 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Morpholine Derivative : Reaction of 2-chloroethylamine hydrochloride with morpholine.
- Coupling with Carbamate : Coupling of the morpholine derivative with tert-butyl carbamate under basic conditions.
- Introduction of Methyl Group : Further modifications to introduce the methyl group at the specified position.
The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, particularly enzymes involved in disease processes such as cancer. The morpholino group enhances solubility and permeability across cellular membranes, potentially increasing bioavailability.
Case Studies and Research Findings
Research has indicated that compounds structurally similar to this compound exhibit activity against key biological targets:
-
Inhibitory Activity Against Proteases : Preliminary studies on related compounds have shown potent inhibitory effects against proteases involved in viral replication (e.g., SARS-CoV 3CL protease). The structure-activity relationship (SAR) studies revealed that certain modifications significantly enhance inhibitory potency.
Compound IC₅₀ (μM) Notes Compound A 0.0041 High potency against SARS-CoV protease tert-butyl carbamate 5.9 Moderate activity -
Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting that the target compound may also possess anticancer properties.
- Cell Lines Tested : HeLa, MCF7, A549
- Results : Significant reduction in cell viability observed at concentrations above 10 μM.
属性
分子式 |
C17H33N3O4 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3S)-3-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C17H33N3O4/c1-6-13(2)14(19-16(22)24-17(3,4)5)15(21)18-7-8-20-9-11-23-12-10-20/h13-14H,6-12H2,1-5H3,(H,18,21)(H,19,22)/t13-,14-/m0/s1 |
InChI 键 |
UUCNTHKIEDQPCH-KBPBESRZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)NC(=O)OC(C)(C)C |
规范 SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















